9-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with dichlorophenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinazoline core, followed by the introduction of the dichlorophenyl and dimethylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinazolines, each with distinct chemical and physical properties. These products can be further analyzed and characterized using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of significant interest. Researchers investigate its efficacy and safety in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Detailed studies on its molecular pathways help elucidate its potential therapeutic benefits and side effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
- 3,4-Dimethylphenyl isocyanate
Uniqueness
Compared to similar compounds, 9-(2,4-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of the pyrazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22Cl2N4O2 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H22Cl2N4O2/c1-13-6-8-16(10-14(13)2)29-25(33)18-12-28-31-23(17-9-7-15(26)11-19(17)27)22-20(30-24(18)31)4-3-5-21(22)32/h6-12,23,30H,3-5H2,1-2H3,(H,29,33) |
InChI Key |
UIDHRKZUNGOXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC4)C |
Origin of Product |
United States |
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